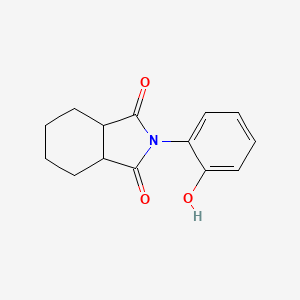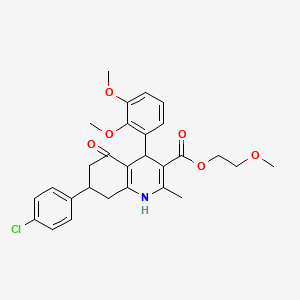![molecular formula C19H22N2O3S B5181234 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes involved in these pathways, including protein kinases, phosphodiesterases, and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
実験室実験の利点と制限
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates at high concentrations.
将来の方向性
There are several future directions for the research on 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on various signaling pathways. Additionally, further optimization of the synthesis method of this compound may lead to the development of new derivatives with improved pharmacological properties.
合成法
The synthesis of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves the reaction of 4-butoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate 4-butoxyphenylsulfonamide. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of potassium carbonate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research applications.
科学的研究の応用
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-5-10-24-16-6-8-17(9-7-16)25(22,23)21-13-20-18-11-14(2)15(3)12-19(18)21/h6-9,11-13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKVGQFLDHXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![(2-methoxyethyl){4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5181167.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)

![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![17-[2-(diethylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5181227.png)

![ethyl 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5181244.png)
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5181258.png)
